![molecular formula C19H23FN4O B2973845 1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034614-71-4](/img/structure/B2973845.png)
1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea
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Description
1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, also known as FP1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising biological activity.
Scientific Research Applications
Urotensin-II Receptor Antagonists
The synthesis and structure-activity relationship (SAR) of thieno[3,2-b]pyridinyl urea derivatives, including compounds with p-fluorobenzyl substitutions, have been explored for their potential as urotensin-II receptor antagonists. These compounds show promise due to their potent antagonistic properties, highlighting their potential application in treating diseases related to the urotensin-II receptor system (Chae Jo Lim et al., 2014).
Corrosion Inhibition
Research on piperidine derivatives, including their adsorption and corrosion inhibition properties on iron surfaces, utilizes quantum chemical calculations and molecular dynamics simulations. These studies are crucial for developing new materials with enhanced corrosion resistance, which is vital in various industrial applications (S. Kaya et al., 2016).
Fluorine-18 Labeling for PET Imaging
Fluorine-18 labeled compounds, including those with a piperazine derivative and 4-[18F]fluorobenzyl, have been synthesized for potential use as nonpeptide CCR1 antagonists in positron emission tomography (PET) imaging. This research contributes to the development of diagnostic tools for diseases associated with the CCR1 receptor (P. Mäding et al., 2006).
NMDA Receptor Antagonists
The preclinical pharmacology and pharmacokinetics of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists have been characterized, offering insights into their potential therapeutic applications in neurological disorders. This research suggests a pathway for dose selection in clinical trials based on receptor occupancy and pharmacodynamic data (R. Garner et al., 2015).
Synthesis of Deuterated Compounds
Methods for the synthesis of deuterated isotopomers of 4-(4-fluorobenzyl)piperidine have been developed, which are valuable in pharmaceutical research and development, especially in the study of drug metabolism and pharmacokinetics (Ágnes Proszenyák et al., 2005).
Mycobacterium Tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promise as potential antituberculosis agents. This research is crucial in the fight against tuberculosis, particularly in the development of new therapeutic options (V. U. Jeankumar et al., 2013).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-17-5-3-15(4-6-17)12-22-19(25)23-13-16-7-10-24(11-8-16)18-2-1-9-21-14-18/h1-6,9,14,16H,7-8,10-13H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIFHQNCMVREPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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